BenchChemオンラインストアへようこそ!

Laudanosine, 6'-bromo-

Bisbenzylisoquinoline synthesis Ullmann coupling Natural product total synthesis

6'-Bromo-laudanosine (CAS 4829-34-9; synonym L-6'-bromolaudanosine) is a synthetic brominated derivative of the benzyltetrahydroisoquinoline (BTHIQ) alkaloid laudanosine, bearing a bromine substituent at the 6' position of the benzyl ring. The compound is the enantiopure (levorotatory) form, distinguishing it from the racemic DL-6'-bromolaudanosine (CAS 53392-66-8).

Molecular Formula C21H26BrNO4
Molecular Weight 436.3 g/mol
CAS No. 4829-34-9
Cat. No. B11966747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaudanosine, 6'-bromo-
CAS4829-34-9
Molecular FormulaC21H26BrNO4
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC
InChIInChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3
InChIKeyLGEHGMJWQAKLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-Bromo-Laudanosine (CAS 4829-34-9): A Brominated Benzyltetrahydroisoquinoline for Enantioselective Synthesis and Chiral Analysis


6'-Bromo-laudanosine (CAS 4829-34-9; synonym L-6'-bromolaudanosine) is a synthetic brominated derivative of the benzyltetrahydroisoquinoline (BTHIQ) alkaloid laudanosine, bearing a bromine substituent at the 6' position of the benzyl ring [1]. The compound is the enantiopure (levorotatory) form, distinguishing it from the racemic DL-6'-bromolaudanosine (CAS 53392-66-8). It serves as a critical chiral building block in the total synthesis of bisbenzylisoquinoline natural products, most notably thalicarpine, via stereospecific Ullmann condensation [2]. More recently, 6'-bromo-laudanosine has been employed alongside laudanosine, norlaudanosine, and N-propyl-norlaudanosine as a model analyte in comprehensive chiral recognition studies using cyclodextrin-mediated capillary electrophoresis (CE), chiral HPLC, and NMR spectroscopy [1]. Its molecular formula is C21H26BrNO4 with a molecular weight of 436.3 g/mol.

Why Laudanosine or Norlaudanosine Cannot Replace 6'-Bromo-Laudanosine in Stereospecific Synthesis and Chiral Method Development


Generic substitution among BTHIQ alkaloids fails because the 6'-bromo substituent on laudanosine is not a passive structural modification—it is the reactive handle that enables both carbon–oxygen (Ullmann ether) and carbon–nitrogen (aryne) bond-forming chemistries unavailable to the parent laudanosine or its N-desmethyl analog norlaudanosine [1][2]. In bisbenzylisoquinoline synthesis, the bromine atom is the essential coupling partner; replacing 6'-bromo-laudanosine with laudanosine abolishes reactivity entirely. Furthermore, the bromine substituent introduces a steric and electronic perturbation at the benzyl ring (ring C) that alters chiral recognition by cyclodextrins in CE and HPLC, producing resolution values (Rs) and enantiomer migration order (EMO) patterns distinct from those of norlaudanosine and N-propyl-norlaudanosine [3]. Finally, the enantiopure (L) form is stereochemically matched to natural product targets such as thalicarpine; the racemic DL mixture would yield diastereomeric products requiring additional separation. These three dimensions—chemical reactivity, chiral discrimination behavior, and stereochemical fidelity—make 6'-bromo-laudanosine non-interchangeable with its in-class analogs.

6'-Bromo-Laudanosine: Head-to-Head Quantitative Differentiation from Closest BTHIQ Analogs


Ullmann Condensation Yield: PFPC-Mediated Coupling of 6'-Bromo-Laudanosine vs. Classical Ullmann Method

In a direct head-to-head comparison of synthetic methods for bisbenzylisoquinoline natural products, (S)-6'-bromolaudanosine was coupled with (S)-armepavine to produce the natural (S,S) enantiomer of O-tetramethylmagnolamine (17). Using the classical Ullmann protocol (CuO, K2CO3, pyridine), the corresponding (R,R) enantiomer was previously obtained in only 2% yield [1]. Replacing the classical method with the pentafluorophenylcopper (PFPC)-mediated procedure increased the yield to 32% in diglyme–pyridine and further to 42% in pyridine alone; using 2 equivalents of PFPC and phenol raised the yield to 53% [1]. Across a panel of phenolic alkaloid partners (armepavine, nuciferoline, cassythicine, N-methylcassyfiline), yields consistently ranged from 42% to 54% based on bromide 6, representing an increase exceeding 20-fold over the classical Ullmann baseline for the same substrate class [1][2].

Bisbenzylisoquinoline synthesis Ullmann coupling Natural product total synthesis

Electrooxidative Cyclization Product Profile: 6'-Bromo-Laudanosine vs. Other BTHIQ Substrates

In a controlled potentiostatic electrooxidation study comparing four 1-benzyltetrahydroisoquinoline substrates under identical conditions (platinum anode, acetonitrile, three-compartment cell, several hundred mg scale), each substrate produced a distinct morphinandienone product with a characteristic yield: 6'-bromolaudanosine was converted to O-methylflavinantine in 16% yield; 5'-methoxylaudanosine gave O-methyl-C-norandrocymbine in 38% yield; 8-methoxylaudanosine yielded protostephanone in 35% yield; and norlaudanosine gave N-nor-O-methylflavinantine in 22% yield [1]. Although the 6'-bromo derivative showed the lowest yield among the four substrates, it afforded a structurally distinct product (O-methylflavinantine) that differs from the products of the other three substrates, demonstrating that the 6'-bromo substitution directs the cyclization toward a specific morphinandienone regioisomer not accessible from the other derivatives.

Anodic oxidation Morphinandienone synthesis Electrosynthesis

Capillary Electrophoresis Chiral Resolution: 6'-Bromo-Laudanosine vs. Laudanosine and Norlaudanosine Across Cyclodextrin Selectors

In a systematic CE screening of over twenty cyclodextrins (CyDs) as chiral selectors, enantioresolution (Rs) values were determined in parallel for laudanosine (LAU), 6'-bromo-laudanosine (Br-LAU), norlaudanosine (NOR), and N-propyl-norlaudanosine (PROP) [1]. With sulfated-γ-CyD (S-γ-CyD, 10 mM), Br-LAU achieved Rs = 7.3, compared to LAU Rs = 10.5 and NOR Rs = 5.4, representing a 35% higher resolution than NOR but 30% lower than LAU [1]. With the single-isomer selector sugammadex (SGX, 2.5–5 mM), Br-LAU gave Rs = 2.2—the lowest among the four analytes (LAU Rs = 6.7, NOR Rs = 5.7, PROP Rs = 7.2)—yet still achieved baseline separation [1]. In chiral HPLC on polysaccharide-based columns (Chiralcel OD, MeOH mobile phase), Br-LAU achieved Rs = 2.8, comparable to LAU (Rs = 3.2) and superior to NOR (Rs = 1.0) and PROP (Rs = 1.8) [1]. The semi-preparative isolation of individual Br-LAU enantiomers on Chiralcel OD achieved ~90% recovery with one enantiomer reaching 91% enantiomeric purity, while all other analytes exceeded 95% purity [1].

Chiral separation Capillary electrophoresis Cyclodextrin Enantioresolution

Cavity Size-Dependent Enantiomer Migration Order Reversal: A Unique Property of 6'-Bromo-Laudanosine

Among the four BTHIQ alkaloids studied, 6'-bromo-laudanosine (Br-LAU) exhibited a unique cavity size-dependent enantiomer migration order (EMO) reversal in cyclodextrin-mediated CE that was not observed for norlaudanosine (NOR) [1]. Specifically, with subetadex (SBX, a β-CD derivative, 7.5 mM), Br-LAU displayed an R,S migration order; in contrast, with sugammadex (SGX, a γ-CD derivative, 2.5 mM), the order reversed to S,R [1]. NOR enantiomers, by comparison, maintained identical migration order (S,R) regardless of CyD cavity size [1]. This EMO reversal for Br-LAU was confirmed at the atomic level by 1H and 2D ROESY NMR spectroscopy, which revealed that the bromo substituent on ring C occupies a significantly larger space within the CyD cavity, causing pronounced chemical shift changes for the H13 proton and altering the diastereomeric complex geometry between the SBX and SGX hosts [1][2].

Enantiomer migration order Chiral recognition mechanism Cyclodextrin cavity

Aryne Formation Divergence: 6-Bromo vs. 2-Bromo Regioisomers in Glaucine Synthesis

The position of bromine substitution on the laudanosine scaffold dictates the outcome of aryne-mediated cyclization. When (±)-6-bromolaudanosine (bromine at the 6' position of the benzyl ring) was treated with potassamide or sodamide in anhydrous liquid ammonia, it generated the corresponding 6-aminolaudanosine, which upon diazotization and ring closure afforded (±)-glaucine [1][2]. In contrast, 2-bromolaudanosine (bromine at position 2 of the tetrahydroisoquinoline ring) under identical aryne-forming conditions produced a 5,6,12,12a-tetrahydrodibenzo[b,g]indolizinium ion via intramolecular capture, along with 2-aminolaudanosine via external amide addition—a fundamentally different product distribution [3][4]. This regiochemical divergence means that 6'-bromo-laudanosine serves an irreplaceable role as the precursor to the 6-amino derivative that ultimately leads to glaucine, and cannot be substituted by its 2-bromo isomer.

Aryne chemistry Aporphine alkaloids Regioselectivity Glaucine synthesis

Defined Application Scenarios Where 6'-Bromo-Laudanosine (CAS 4829-34-9) Is the Rational Procurement Choice


Stereospecific Total Synthesis of Thalicarpine and Related Bisbenzylisoquinoline Antitumor Alkaloids

For total synthesis laboratories targeting thalicarpine—a bisbenzylisoquinoline alkaloid with demonstrated tumor-inhibitory activity [1]—enantiopure L-6'-bromolaudanosine is the mandatory brominated coupling partner. In the PFPC-mediated Ullmann protocol, (S)-6'-bromolaudanosine reacts with (S)-N-methyllaurotetanine or (S)-armepavine to afford the natural stereoisomer in 42–54% isolated yield, compared to ≤2% under classical Ullmann conditions [2][3]. The enantiopure form (CAS 4829-34-9) ensures stereochemical fidelity at the benzylic chiral center; use of the racemic DL mixture (CAS 53392-66-8) would generate diastereomeric products requiring costly chromatographic separation. This application directly leverages the evidence from Section 3, Evidence Item 1.

Chiral Method Development and Validation Using Cyclodextrin-Mediated CE and HPLC

Analytical laboratories developing or validating chiral separation methods for BTHIQ alkaloids benefit from including 6'-bromo-laudanosine as a model analyte. Its intermediate resolution profile (Rs = 7.3 with S-γ-CyD; Rs = 2.2 with SGX; Rs = 2.8 on Chiralcel OD HPLC) bridges the performance gap between the highly resolved laudanosine and the less-resolved norlaudanosine, making it a sensitive probe for evaluating novel chiral selectors and stationary phases [4]. Furthermore, its unique cavity size-dependent EMO reversal (R,S with SBX vs. S,R with SGX) provides mechanistic information about inclusion complex geometry that is not accessible from norlaudanosine or N-propyl-norlaudanosine [4][5]. This application directly leverages evidence from Evidence Items 3 and 4.

Electrochemical Synthesis of O-Methylflavinantine via Anodic Oxidation

For laboratories pursuing the electrochemical synthesis of morphinandienone natural products, 6'-bromo-laudanosine is the only BTHIQ substrate that yields O-methylflavinantine upon potentiostatic anodic oxidation (Pt anode, acetonitrile, 16% isolated yield) [6]. The other three substrates tested under identical conditions (5'-methoxylaudanosine, 8-methoxylaudanosine, norlaudanosine) produce structurally distinct morphinandienones (O-methyl-C-norandrocymbine, protostephanone, and N-nor-O-methylflavinantine, respectively) [6]. Procurement of 6'-bromo-laudanosine is therefore non-negotiable for accessing the O-methylflavinantine scaffold via this electrochemical route. This application directly stems from Evidence Item 2.

Aryne-Mediated Synthesis of Glaucine and Related Aporphine Alkaloids

For synthetic chemists employing aryne chemistry to construct aporphine alkaloid frameworks, (±)-6-bromolaudanosine is the required regioisomer for accessing (±)-glaucine via the sequence: aryne formation (potassamide/NH₃) → 6-aminolaudanosine → diazotization and cyclization [7][8]. The 2-bromo regioisomer produces an entirely different outcome under identical aryne conditions (indolizinium ion and 2-aminolaudanosine), confirming that the 6'-bromo substitution position is chemically non-interchangeable [9]. This application directly leverages evidence from Evidence Item 5.

Quote Request

Request a Quote for Laudanosine, 6'-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.